Methyl 5-bromo-2-(difluoromethoxy)-3-pyridinecarboxylate
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Overview
Description
Methyl 5-bromo-2-(difluoromethoxy)-3-pyridinecarboxylate is a chemical compound with the molecular formula C8H6BrF2NO3 It is a pyridine derivative that features a bromine atom, a difluoromethoxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(difluoromethoxy)-3-pyridinecarboxylate typically involves the reaction of 5-bromo-2-(difluoromethoxy)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(difluoromethoxy)-3-pyridinecarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-2-(difluoromethoxy)-3-pyridinecarboxylic acid.
Reduction: Formation of 5-bromo-2-(difluoromethoxy)-3-pyridinemethanol.
Scientific Research Applications
Methyl 5-bromo-2-(difluoromethoxy)-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(difluoromethoxy)-3-pyridinecarboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The difluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-(trifluoromethoxy)-3-pyridinecarboxylate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Methyl 5-chloro-2-(difluoromethoxy)-3-pyridinecarboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 5-bromo-2-(methoxy)-3-pyridinecarboxylate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
Methyl 5-bromo-2-(difluoromethoxy)-3-pyridinecarboxylate is unique due to the presence of both a bromine atom and a difluoromethoxy group. This combination can influence its reactivity and binding properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 5-bromo-2-(difluoromethoxy)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-14-7(13)5-2-4(9)3-12-6(5)15-8(10)11/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNBMFAZLJWQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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